molecular formula C15H18Cl2N2O2 B11174427 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174427
M. Wt: 329.2 g/mol
InChI Key: RUMQUECKJYDFAC-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and dichlorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps One common method includes the reaction of 3,5-dichloroaniline with tert-butyl acrylate to form an intermediate, which is then cyclized to produce the pyrrolidine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

  • 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
  • 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-4-carboxamide

Comparison: Compared to similar compounds, 1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity. These differences can make it more suitable for certain applications, such as targeted drug development or specialized chemical synthesis.

Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

1-tert-butyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18Cl2N2O2/c1-15(2,3)19-8-9(4-13(19)20)14(21)18-12-6-10(16)5-11(17)7-12/h5-7,9H,4,8H2,1-3H3,(H,18,21)

InChI Key

RUMQUECKJYDFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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